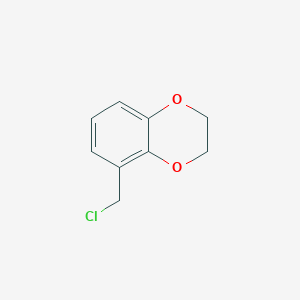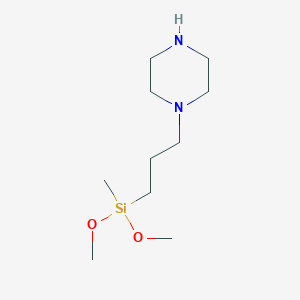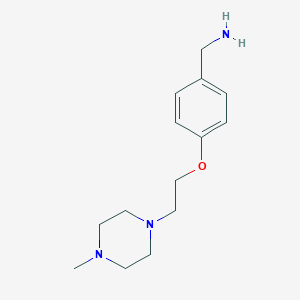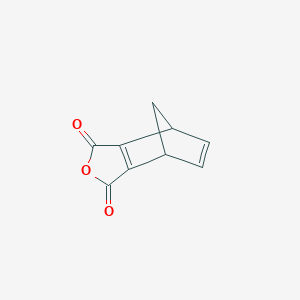![molecular formula C9H6ClNO2S B186699 2-(2-Chlorbenzo[d]thiazol-6-yl)essigsäure CAS No. 152149-00-3](/img/structure/B186699.png)
2-(2-Chlorbenzo[d]thiazol-6-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chlorinated benzothiazole ring attached to an acetic acid moiety
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Wirkmechanismus
Target of Action
The primary targets of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid are the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, thromboxane, and prostacyclin .
Mode of Action
2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid interacts with its targets by inhibiting the COX enzymes . This inhibition suppresses the production of prostaglandins, which are lipid compounds produced by COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a decrease in inflammation and pain, as these substances are involved in these processes .
Pharmacokinetics
Like other nsaids, it is expected to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of COX enzymes by 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid leads to a decrease in the production of prostaglandins . This results in anti-inflammatory and analgesic effects , as prostaglandins play a key role in inflammation and pain sensation .
Action Environment
The action, efficacy, and stability of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid can be influenced by various environmental factors. It is generally known that factors such as pH, temperature, and the presence of other substances can affect the action of a drug .
Biochemische Analyse
Cellular Effects
Given the known properties of similar benzothiazole derivatives, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid typically involves the chlorination of benzothiazole derivatives followed by acetic acid substitution. One common method includes:
Chlorination: Starting with benzothiazole, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Acetic Acid Substitution: The chlorinated benzothiazole is then reacted with acetic acid or its derivatives in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Bromobenzo[d]thiazol-6-yl)acetic acid
- 2-(2-Fluorobenzo[d]thiazol-6-yl)acetic acid
- 2-(2-Iodobenzo[d]thiazol-6-yl)acetic acid
Comparison:
- Uniqueness: The presence of a chlorine atom in 2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid imparts distinct electronic properties compared to its brominated, fluorinated, or iodinated analogs. Chlorine’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets differently.
- Reactivity: Chlorinated derivatives generally exhibit different reactivity patterns in substitution and oxidation reactions compared to their halogenated counterparts, making them unique in synthetic applications.
Eigenschaften
IUPAC Name |
2-(2-chloro-1,3-benzothiazol-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVBZKFZBCJEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B186635.png)






